
2,4,6-Trichlorophenyl 2-cyanobenzenesulfonate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trichlorophenyl 2-cyanobenzenesulfonate typically involves the reaction of 2,4,6-trichlorophenol with 2-cyanobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trichlorophenyl 2-cyanobenzenesulfonate undergoes several types of chemical reactions, including:
Nucleophilic substitution: The compound can undergo nucleophilic substitution reactions where the sulfonate group is replaced by a nucleophile.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Nucleophilic substitution: The major products formed depend on the nucleophile used.
Hydrolysis: The major products formed are 2,4,6-trichlorophenol and 2-cyanobenzenesulfonic acid.
Scientific Research Applications
2,4,6-Trichlorophenyl 2-cyanobenzenesulfonate is widely used in scientific research, particularly in the following areas:
Mechanism of Action
The mechanism of action of 2,4,6-Trichlorophenyl 2-cyanobenzenesulfonate involves its ability to act as an electrophile in chemical reactions. The sulfonate group is highly reactive and can be easily displaced by nucleophiles, making it a useful reagent in organic synthesis. The compound can also interact with proteins and other biological molecules, modifying their structure and function .
Comparison with Similar Compounds
2,4,6-Trichlorophenyl 2-cyanobenzenesulfonate is unique in its structure and reactivity compared to other similar compounds. Some similar compounds include:
2,4,6-Trichlorophenyl benzenesulfonate: Lacks the cyano group, making it less reactive in certain nucleophilic substitution reactions.
2,4,6-Trichlorophenyl 4-cyanobenzenesulfonate: The cyano group is positioned differently, which can affect the compound’s reactivity and interactions with other molecules.
2,4,6-Trichlorophenyl 2-nitrobenzenesulfonate: Contains a nitro group instead of a cyano group, which can significantly alter its chemical properties and reactivity.
Properties
IUPAC Name |
(2,4,6-trichlorophenyl) 2-cyanobenzenesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6Cl3NO3S/c14-9-5-10(15)13(11(16)6-9)20-21(18,19)12-4-2-1-3-8(12)7-17/h1-6H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKBVDFYANWSZLM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)S(=O)(=O)OC2=C(C=C(C=C2Cl)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6Cl3NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801255109 |
Source
|
Record name | 2,4,6-Trichlorophenyl 2-cyanobenzenesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801255109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1171919-29-1 |
Source
|
Record name | 2,4,6-Trichlorophenyl 2-cyanobenzenesulfonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1171919-29-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4,6-Trichlorophenyl 2-cyanobenzenesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801255109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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